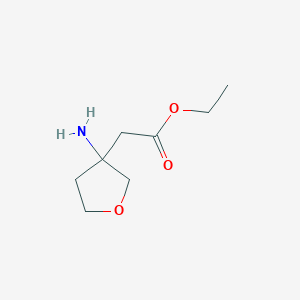

Ethyl 2-(3-aminooxolan-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-aminooxolan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-7(10)5-8(9)3-4-11-6-8/h2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVLKSPPKVQLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminooxolan-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminooxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aminooxolane derivatives.

Scientific Research Applications

Pharmacological Studies

One of the primary areas of research for Ethyl 2-(3-aminooxolan-3-yl)acetate is its potential as an inhibitor of GABA (gamma-aminobutyric acid) transporters. Recent studies have shown that derivatives of this compound can exhibit significant activity against different GABA transporter subtypes (mGAT1–4), which are crucial in regulating neurotransmitter levels in the brain.

In a study published in ACS Chemical Neuroscience, compounds derived from functionalized amino acids, including this compound, demonstrated antinociceptive properties in rodent models of neuropathic pain, suggesting their potential as therapeutic agents for pain management .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties. A patent application highlights its utility as a compound that can modulate immune responses, which may have implications for treating autoimmune diseases or enhancing vaccine efficacy .

Case Study 1: Neuropathic Pain Management

In a series of experiments involving animal models, researchers synthesized derivatives of this compound to evaluate their effects on neuropathic pain. The results indicated that certain derivatives significantly reduced pain responses without causing motor deficits, highlighting their therapeutic potential .

| Compound | pIC50 (mGAT Subtype) | Activity |

|---|---|---|

| Derivative A | 5.36 | Strong Inhibitor |

| Derivative B | 5.43 | Moderate Inhibitor |

| This compound | TBD | Under Investigation |

Case Study 2: Immunomodulation

A study focusing on the immunomodulatory effects of this compound showed promising results in enhancing T-cell responses in vitro. The findings suggested that this compound could be developed into a therapeutic agent for enhancing immune responses in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminooxolan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

To contextualize Ethyl 2-(3-aminooxolan-3-yl)acetate, we analyze its structural analogs, focusing on molecular properties, reactivity, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

*LogP values estimated from analogous structures ().

Key Observations :

Substituent Effects: The addition of a methyl group on the oxolane ring (e.g., Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate) increases molecular weight and lipophilicity while retaining hydrogen-bonding capacity . Hydrochloride salts (e.g., Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride) enhance aqueous solubility, making them suitable for in vitro studies .

Functional Group Positioning: Placing the amino group on the acetate chain (vs. the oxolane ring) alters hydrogen-bonding patterns and electronic properties, as seen in and .

Aromatic vs. Aliphatic Systems :

- Compounds like Ethyl 2-phenylacetoacetate () and 3-ylideneoxindoles () exhibit π-conjugation, enabling applications in photochemistry and asymmetric catalysis, unlike the saturated oxolane derivatives.

Critical Insights :

- Synthetic Flexibility : The oxolane-ester scaffold allows for regioselective modifications, such as introducing halogens or alkyl groups, to optimize pharmacokinetic properties .

Biological Activity

Ethyl 2-(3-aminooxolan-3-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 173.21 g/mol. The compound features an oxolane (tetrahydrofuran) ring, an amino group, and an ester functional group, which may contribute to its biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 238.7 ± 25.0 °C |

| Flash Point | 89.3 ± 19.5 °C |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted in organic solvents like tetrahydrofuran or dimethylformamide under reflux conditions.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

- Antinociceptive Effects : Similar compounds have shown promise in models of neuropathic pain, indicating that this compound may also exhibit such effects .

- GABA Transporter Interaction : The compound's structure suggests it may interact with GABA transporters, influencing neurotransmitter uptake and potentially modulating pain pathways .

- Metabolic Pathway Modulation : The amino group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites, affecting various metabolic pathways.

The proposed mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can interact with biological molecules through hydrogen bonding.

- Hydrolysis : The ester moiety can be hydrolyzed to release biologically active components.

These interactions may lead to modulation of enzyme activity or receptor engagement, which is critical for its therapeutic potential .

Comparative Analysis with Related Compounds

This compound can be compared to other similar compounds to highlight its unique features and potential advantages:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₅NO₃ | Contains an oxolane ring; potential GABA interaction |

| Ethyl (S)-4-(aminomethyl)-5-methylthiazole | C₉H₁₂N₂OS | Thiazole ring; different biological activity |

| Ethyl 2-(4-amino-1,2-dihydroquinolin-6-yl)acetate | C₁₄H₁₆N₂O₂ | Quinoline structure; distinct pharmacological profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-aminooxolan-3-yl)acetate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology :

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 3-aminotetrahydrofuran derivatives with ethyl chloroacetate under controlled temperatures (0–25°C) in aprotic solvents like dichloromethane or THF .

- Optimization : Parameters such as solvent polarity, stoichiometry, and reaction time are critical. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .

- Yield Enhancement : Employ excess ethyl chloroacetate (1.2–1.5 equivalents) and inert atmospheres to minimize side reactions.

Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : H and C NMR confirm the presence of the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and ester carbonyl (δ 170–175 ppm). IR spectroscopy identifies N–H stretches (~3300 cm) and ester C=O (~1740 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen bonding (N–H⋯O) and packing interactions. Use SHELX programs for structure solution and validation .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- Chromatography : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) separates the product from unreacted starting materials.

- Recrystallization : Ethanol or methanol recrystallization improves purity (>95%) by removing polar impurities. Monitor purity via melting point analysis and HPLC .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL address them?

- Challenges :

- Disorder in the Oxolane Ring : Dynamic puckering of the oxolane ring may cause positional disorder.

- Hydrogen Bond Ambiguity : Overlapping electron density for N–H⋯O interactions complicates hydrogen bond assignment.

- Solutions :

- SHELXL Refinement : Apply "ISOR" and "DELU" restraints to model disordered atoms. Use "DFIX" to constrain hydrogen bond distances. Validate with R < 0.05 and CC > 90% .

Q. How can researchers analyze contradictory data between computational predictions and experimental results for this compound’s reactivity?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict reaction pathways. Compare with experimental kinetics (e.g., via H NMR kinetic studies).

- Data Reconciliation : If discrepancies arise (e.g., unexpected byproducts), re-examine solvent effects or transition states in simulations. Cross-validate with spectroscopic data .

Q. What strategies are effective in studying the compound's stability under varying conditions, and which analytical methods track decomposition?

- Methodology :

- Stability Studies :

| Condition | Analytical Method | Key Observations |

|---|---|---|

| Acidic (pH 2) | HPLC | Ester hydrolysis to acetic acid derivative |

| Thermal (80°C) | TGA/DSC | Decomposition above 150°C |

| Light Exposure | UV-Vis | Photodegradation via λ shifts |

Q. How to design experiments to explore the compound's bioactivity, considering structural analogs and assay selection?

- Methodology :

- Analog Synthesis : Replace the oxolane ring with thietane (as in Ethyl 2-(3-aminothietan-3-yl)acetate) to compare bioactivity .

- Assay Design :

- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli.

- Anti-inflammatory : COX-2 inhibition assays with IC determination.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the oxolane) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.